6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
“6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1408076-10-7 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2 (1H)-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Reactions
6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has been a subject of interest in the field of organic synthesis and chemical reactions. Studies have detailed its use as an intermediate in various chemical processes. For instance, efficient and selective synthesis of quinoline derivatives has been achieved using bromination reactions of tetrahydroquinoline. One-pot synthesis methods have been described for synthetically valuable quinoline derivatives, including tribromoquinoline and dibromo-tetrahydroquinoline, yielding efficient outcomes. The conversion of these brominated compounds through reactions like lithium–halogen exchange and copper-induced nucleophilic substitution has led to the preparation of novel quinoline derivatives (Şahin et al., 2008). Additionally, the compound has been used in the Knorr Synthesis, which involves a condensation reaction between β-keto esters and bromoaniline, leading to the formation of quinolin-2(1H)-one, a significant step in the study of infectious diseases (Wlodarczyk et al., 2011).
Structural Analysis and Design
The compound also plays a role in structural analysis and design in heterocyclic chemistry. X-ray diffraction studies on substituted tetrahydroquinolines, including those related to this compound, have provided valuable insights into their molecular structures. These studies help in understanding the spatial arrangement of atoms within these molecules, paving the way for designing compounds with desired chemical properties (Albov et al., 2004).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry and drug design, the compound's derivatives have been implicated in various synthesis routes. For instance, multi-step synthesis routes have led to the creation of isoquinoline derivatives with potential therapeutic applications. The manipulation of brominated compounds in these synthesis routes is crucial, with reactions like Diels-Alder condensation and ammonium nitrate oxidation being pivotal in creating complex molecular architectures (Croisy-Delcey et al., 1991).
Pharmaceutical Research
The compound and its related structures have been a focal point in pharmaceutical research. Synthesis routes involving reductive amination and cyclization reactions have been explored, leading to the creation of key intermediates in PI3K/mTOR inhibitors, which are significant in the field of oncology and targeted therapies (Lei et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-8-chloro-1-methyl-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZMVZVHNXPXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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